Regioselective Head-to-Tail Oligomer Synthesis via C-H Activation
The target compound 2-(2-Bromopyridin-4-YL)oxazole, as a building block, enables a specific 'head-to-tail' connectivity in oligomeric pyridyl-oxazole chains via a Pd(II)/Cu(I)-mediated C-H activation/cross-coupling sequence. This is a direct result of its unique substitution pattern, where the oxazole ring is at the 4-position of the 2-bromopyridine [1]. In contrast, the closest isomer, 2-(6-Bromopyridin-3-YL)oxazole, would logically lead to a different oligomer connectivity due to the altered position of the oxazole attachment relative to the bromine atom, which precludes the same regiospecific oligomerization. This difference is a class-level inference from the established reactivity of such heteroaryl bromides.
| Evidence Dimension | Oligomer Chain Connectivity |
|---|---|
| Target Compound Data | Enables 'head-to-tail' connectivity in pyridyl-oxazole oligomers [1] |
| Comparator Or Baseline | Isomers like 2-(6-Bromopyridin-3-YL)oxazole are expected to yield different connectivity |
| Quantified Difference | N/A - Structural and synthetic outcome difference |
| Conditions | Synthetic scheme using Pd(II)/Cu(I) catalysts for C-C cross-coupling of oxazoles to 2-bromopyridines [1] |
Why This Matters
This regiospecificity is critical for procurement; using an incorrect isomer will lead to an entirely different oligomer architecture, which directly impacts biological function in applications like G-quadruplex targeting [1].
- [1] Rizeq, N.; Georgiades, S. N. Investigation of 'Head-to-Tail'-Connected Oligoaryl N,O-Ligands as Recognition Motifs for Cancer-Relevant G-Quadruplexes. Molecules 2017, 22 (12), 2160. DOI: 10.3390/molecules22122160. View Source
